2-((1-ethyl-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
2-((1-ethyl-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound featuring an indole ring system substituted with an ethyl group and a thioacetamide moiety, linked to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The ethyl group can be introduced through subsequent alkylation reactions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: Reduction reactions can be performed on the thioacetamide group to produce thioacetamide derivatives.
Substitution: The ethyl group on the indole ring can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Alkyl halides and strong bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Indole-3-carboxaldehyde, Indole-3-carboxylic acid
Reduction: Thioacetamide derivatives
Substitution: Various alkyl or aryl-substituted indoles
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activity, and this compound may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
2-((1-methyl-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
2-((1-propyl-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
2-((1-butyl-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Uniqueness: This compound is unique due to its specific substitution pattern on the indole ring and the presence of the tetrahydrofuran ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-2-19-11-16(14-7-3-4-8-15(14)19)22-12-17(20)18-10-13-6-5-9-21-13/h3-4,7-8,11,13H,2,5-6,9-10,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWYYLPYIUBAKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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